molecular formula C17H13F5O2 B4674566 2-isopropyl-5-methylphenyl pentafluorobenzoate

2-isopropyl-5-methylphenyl pentafluorobenzoate

Cat. No. B4674566
M. Wt: 344.27 g/mol
InChI Key: CJAWIQDBTGDHGW-UHFFFAOYSA-N
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Description

2-isopropyl-5-methylphenyl pentafluorobenzoate, also known as IPPB, is a synthetic compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Mechanism of Action

The exact mechanism of action of 2-isopropyl-5-methylphenyl pentafluorobenzoate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-isopropyl-5-methylphenyl pentafluorobenzoate has also been shown to modulate the activity of various ion channels, including TRPV1 and voltage-gated sodium channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
2-isopropyl-5-methylphenyl pentafluorobenzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inflammation in rats. In addition, 2-isopropyl-5-methylphenyl pentafluorobenzoate has been shown to have a low toxicity profile, making it a potentially safe candidate for further development.

Advantages and Limitations for Lab Experiments

2-isopropyl-5-methylphenyl pentafluorobenzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits significant anti-inflammatory and analgesic properties, making it a useful tool for studying pain and inflammation. However, 2-isopropyl-5-methylphenyl pentafluorobenzoate has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-isopropyl-5-methylphenyl pentafluorobenzoate. One area of interest is the development of new pain relief medications based on 2-isopropyl-5-methylphenyl pentafluorobenzoate. Another area of interest is the use of 2-isopropyl-5-methylphenyl pentafluorobenzoate as a drug delivery system for targeted therapies. Additionally, further research is needed to fully understand the mechanism of action of 2-isopropyl-5-methylphenyl pentafluorobenzoate and its potential applications in various fields, including materials science and environmental science.
In conclusion, 2-isopropyl-5-methylphenyl pentafluorobenzoate is a synthetic compound that has gained significant attention in scientific research. It has been studied for its potential applications in medicinal chemistry, materials science, and environmental science. 2-isopropyl-5-methylphenyl pentafluorobenzoate exhibits significant anti-inflammatory and analgesic properties and has a low toxicity profile, making it a potentially safe candidate for further development. Further research is needed to fully understand the mechanism of action of 2-isopropyl-5-methylphenyl pentafluorobenzoate and its potential applications in various fields.

Scientific Research Applications

2-isopropyl-5-methylphenyl pentafluorobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. 2-isopropyl-5-methylphenyl pentafluorobenzoate has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.

properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F5O2/c1-7(2)9-5-4-8(3)6-10(9)24-17(23)11-12(18)14(20)16(22)15(21)13(11)19/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAWIQDBTGDHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-propan-2-ylphenyl) 2,3,4,5,6-pentafluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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